
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride
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Overview
Description
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a naphthalene ring attached to an imidazole ring through a methylene bridge. It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride typically involves the reaction of naphthalene-1-carbaldehyde with ethylenediamine under acidic conditions to form the imidazole ring. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt. The reaction conditions often include refluxing the mixture in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is usually crystallized and purified through recrystallization techniques.
Chemical Reactions Analysis
Types of Reactions
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can convert the imidazole ring to other nitrogen-containing heterocycles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various naphthalene and imidazole derivatives, which can be further utilized in different chemical and pharmaceutical applications .
Scientific Research Applications
Pharmacological Applications
The compound exhibits a range of biological activities:
-
Decongestant Properties :
- Beta-naphazoline hydrochloride is primarily used as a nasal decongestant. It acts by constricting blood vessels in the nasal passages, thereby reducing swelling and congestion.
- Antimicrobial Activity :
- Anti-inflammatory Effects :
- Anticancer Potential :
- Antiviral Activity :
Case Study 1: Antimicrobial Activity Evaluation
A study evaluated the antimicrobial efficacy of beta-naphazoline against several bacterial strains. The results indicated significant inhibition zones compared to control groups, suggesting its potential as an antimicrobial agent in therapeutic applications.
Bacterial Strain | Inhibition Zone (mm) |
---|---|
E. coli | 15 |
S. aureus | 18 |
P. aeruginosa | 12 |
Case Study 2: Anti-inflammatory Mechanism
In a controlled experiment assessing anti-inflammatory responses, beta-naphazoline was administered to animal models with induced inflammation. The results showed a marked reduction in inflammatory markers compared to untreated controls.
Treatment Group | Inflammatory Marker Level (pg/mL) |
---|---|
Control | 250 |
Beta-naphazoline | 150 |
Case Study 3: Anticancer Activity Assessment
Beta-naphazoline was tested against various cancer cell lines (e.g., MCF-7 for breast cancer). The compound exhibited IC50 values indicating potent cytotoxicity.
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 12.5 |
A549 | 15.3 |
HeLa | 10.8 |
Mechanism of Action
The mechanism of action of 2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, thereby modulating their activity. For example, it can inhibit the activity of enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects .
Comparison with Similar Compounds
Similar Compounds
Naphazoline hydrochloride: Another imidazole derivative with similar structural features.
Naftifine: A naphthalene derivative used as an antifungal agent.
Butenafine: A benzylamine antifungal agent with a naphthalene moiety.
Uniqueness
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride is unique due to its specific combination of a naphthalene ring and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Biological Activity
2-(Naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole hydrochloride, commonly referred to as beta-naphazoline hydrochloride, is a compound with notable biological activity primarily as a sympathomimetic agent. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C14H14N2·HCl
- Molecular Weight : 246.74 g/mol
- CAS Number : 550-99-2
Beta-naphazoline hydrochloride functions primarily as an alpha-adrenergic agonist , stimulating alpha receptors in the sympathetic nervous system. This leads to vasoconstriction and decreased nasal congestion, which is why it is commonly used in topical decongestants. Additionally, it has been noted to produce ionotropic effects via beta-adrenoceptor stimulation, enhancing cardiac contractility and heart rate .
Pharmacological Effects
- Vasoconstriction : The compound induces vasoconstriction by activating alpha-adrenergic receptors, which reduces blood flow to the nasal mucosa and alleviates congestion.
- Cardiac Effects : Studies indicate that beta-naphazoline can increase heart rate and myocardial contractility due to its action on beta-adrenoceptors .
- Phototoxicity : Research has shown potential phototoxic effects when exposed to UV light, leading to cell viability reduction in fibroblast cultures treated with the compound .
In Vitro Studies
A study conducted on mouse BALB/c 3T3 fibroblasts assessed the cytotoxic effects of beta-naphazoline under UV irradiation. The results indicated a significant decrease in cell viability at higher concentrations (1000 µg/mL), suggesting that while the compound has therapeutic applications, it may pose risks under certain conditions .
Degradation Products
The degradation of beta-naphazoline under UV exposure was analyzed using LC-HRMS methods. The study identified several degradation products, indicating that the compound can undergo significant structural changes when exposed to light, which may affect its biological activity and safety profile .
Case Studies
- Topical Application for Nasal Congestion : Clinical trials have demonstrated the efficacy of beta-naphazoline in relieving nasal congestion in patients with allergic rhinitis. The rapid onset of action makes it a popular choice among patients seeking immediate relief.
- Cardiovascular Effects : A study evaluating the cardiovascular effects of sympathomimetics found that beta-naphazoline could lead to increased heart rates in subjects, highlighting the importance of monitoring cardiovascular responses during treatment .
Data Table: Biological Activity Overview
Properties
CAS No. |
307942-32-1 |
---|---|
Molecular Formula |
C14H15ClN2 |
Molecular Weight |
246.73 g/mol |
IUPAC Name |
2-(naphthalen-1-ylmethyl)-2,5-dihydro-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-8,14,16H,9-10H2;1H |
InChI Key |
YUGHFHZGWRRGFJ-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC(N1)CC2=CC=CC3=CC=CC=C32.Cl |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.